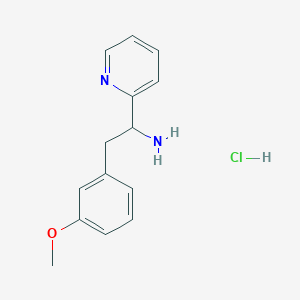![molecular formula C15H20O5 B14788097 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14788097.png)
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is an organic compound that features a methoxyphenyl group and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and tert-butyl acetoacetate.
Condensation Reaction: The first step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butyl acetoacetate in the presence of a base such as sodium ethoxide.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and hydrolysis reactions.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to inflammation, microbial growth, or other physiological processes.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid: Similar structure with a hydroxyl group instead of a methoxy group.
2-(4-Methoxyphenyl)-4-oxobutanoic acid: Lacks the tert-butyl group.
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2-(4-Methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C15H20O5 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)9-12(14(17)18)10-5-7-11(19-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,18) |
InChIキー |
UMIQAWPNUIBHGZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
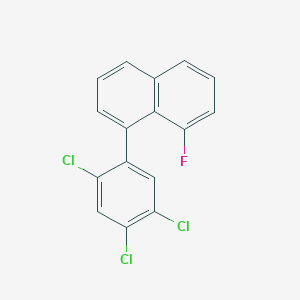
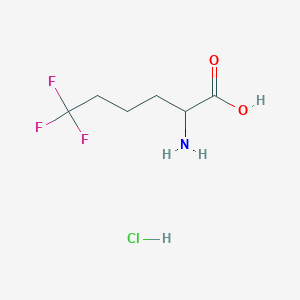
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)

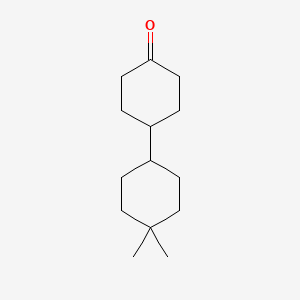
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
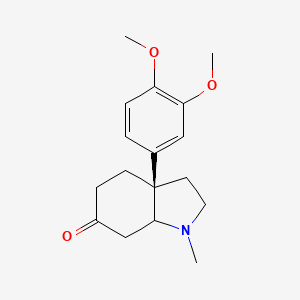
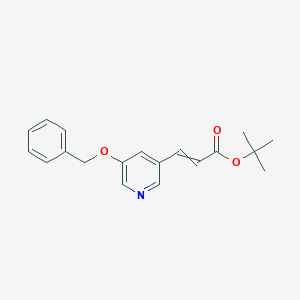
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
